molecular formula C19H21ClN4O4S B2743973 1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea CAS No. 2097897-10-2

1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea

Cat. No. B2743973
CAS RN: 2097897-10-2
M. Wt: 436.91
InChI Key: NWGQGDIBXNNGIA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea is a useful research compound. Its molecular formula is C19H21ClN4O4S and its molecular weight is 436.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the synthesis of novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, which exhibited promising activity as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Anticancer Effects

  • Research has been conducted on 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives as anticancer agents with low toxicity. These compounds were effective in inhibiting tumor growth in animal models, suggesting their potential as PI3K inhibitors and cancer therapeutics with reduced toxicity (Xiao-Xiao Xie et al., 2015).

Antimicrobial and Antioxidant Properties

  • A study on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates revealed significant antimicrobial and antioxidant activities. These compounds demonstrated remarkable antibacterial and antifungal properties and profound antioxidant potential (K. Raghavendra et al., 2016).

Enzyme Inhibition and Metal Chelating Effects

  • Tetrahydropyrimidine-5-carboxylates, which are cyclic urea derivatives, were synthesized and shown to be effective inhibitors of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. These compounds also demonstrated metal chelating effects, indicating their potential in therapeutic applications (A. Sujayev et al., 2016).

Molecular Docking Studies for Anticancer Activity

  • Benzimidazole derivatives bearing 1,2,4-triazole, investigated for their anticancer properties, showed strong binding affinities in molecular docking studies. These compounds, particularly one with a binding affinity of -10.0 kcal/mol, were identified as potential anti-cancer agents (A. Karayel, 2021).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c1-28-18-9-6-13(20)12-15(18)22-19(25)21-10-11-23-16-4-2-3-5-17(16)24(14-7-8-14)29(23,26)27/h2-6,9,12,14H,7-8,10-11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGQGDIBXNNGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea

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